molecular formula C8H15NO B2636432 Octahydro-1h-isoindol-4-ol CAS No. 118800-70-7

Octahydro-1h-isoindol-4-ol

Cat. No.: B2636432
CAS No.: 118800-70-7
M. Wt: 141.214
InChI Key: KYHMFVRVHASKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-isoindol-4-ol is a bicyclic secondary amine characterized by a fully hydrogenated isoindole core (octahydro structure) with a hydroxyl group at the 4-position. This compound is classified as a building block in organic synthesis, often utilized for constructing complex heterocyclic systems .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHMFVRVHASKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-isoindol-4-ol typically involves the hydrogenation of isoindole derivatives under high pressure and the presence of a platinum catalyst. This method ensures the complete saturation of the ring system, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-isoindol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Octahydro-1H-isoindol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octahydro-1H-isoindol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Octahydro-1H-isoindol-4-ol shares structural similarities with other hydrogenated isoindole derivatives but differs in substituents and functional groups. Key comparisons include:

Compound Name Core Structure Substituents/Functional Groups Key Differences References
This compound Octahydro-isoindole -OH at position 4 Simplest hydroxylated analog
Octahydro-6,7a-dihydroxy-4-methyl-...* Octahydro-isoindol-1-one -OH, -CH3, -C7H11, -phenylmethyl, -ketone Multiple substituents; lactam (ketone)
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol Indole-triazole hybrid -OH, -triazole, -methoxy, -ethyl linker Aromatic indole core; triazole moiety

*Full name: Octahydro-6,7a-dihydroxy-4-methyl-7-(4-methyl-7-(tetrahydro-5-oxo-2-furyl)-1-heptenyl)-3-(phenylmethyl)-1H-isoindol-1-one

  • Hydrogenation vs. Aromaticity : Unlike indole-based compounds (e.g., ’s triazole-indole hybrid), this compound’s saturated core reduces reactivity toward electrophilic substitution but improves stability under reducing conditions .
  • Functional Group Impact : The hydroxyl group in this compound contrasts with the ketone in ’s derivative, altering acidity (pKa ~10–12 for alcohols vs. ~19–21 for ketones) and hydrogen-bonding capacity .

Physicochemical and Spectral Properties

  • Hydroxyl Group Characterization : In structurally related compounds (e.g., ’s imidazol-1-ol), hydroxyl protons exhibit broad NMR signals (δ 10.60–10.95) due to hydrogen bonding, a feature likely shared by this compound .
  • IR Signatures : Strong O-H stretching (ν ~2100–3100 cm⁻¹) and trifluoromethyl vibrations (ν 1153–1112 cm⁻¹) in ’s compounds suggest methods for identifying functional groups in this compound derivatives .

Research Implications and Limitations

The discontinuation of this compound by suppliers like CymitQuimica may reflect challenges in scalability or niche demand . Comparative studies with ’s multi-substituted isoindol-1-one derivative could elucidate the role of hydroxyl groups in biological activity (e.g., antioxidant or receptor-binding properties), though such data are absent in the provided evidence. Further research should prioritize synthetic optimization and functionalization to expand its utility in medicinal chemistry.

Biological Activity

Introduction

Octahydro-1H-isoindol-4-ol, also known as (3aR,4R,7aS)-octahydro-1H-isoindol-4-ol hydrochloride, is a bicyclic organic compound with significant biological activity. Its unique molecular structure and stereochemistry contribute to its potential therapeutic applications, particularly in the fields of neurology and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₃N and a molecular weight of approximately 155.21 g/mol. The compound features a saturated isoindole structure characterized by the following:

PropertyDescription
Molecular FormulaC₉H₁₃N
Molecular Weight155.21 g/mol
Stereochemistry(3aR,4R,7aS)
Functional GroupsHydroxyl group (-OH) at the 4-position

The presence of the hydroxyl group is crucial for its biological activity, as it can participate in various biochemical reactions.

Neurokinin Receptor Antagonism

Research indicates that this compound acts as a neurokinin-1 receptor antagonist . This receptor is involved in several physiological processes, including pain perception and inflammation. Compounds that modulate neurokinin pathways have been studied for their therapeutic potential in managing pain and other neurological disorders .

Pharmacological Studies

In animal studies, this compound demonstrated notable potency across various doses. The effective dose range suggests its potential for clinical applications in pain management and possibly other therapeutic areas .

Case Study: Pain Management

A study investigated the efficacy of this compound in reducing nociceptive responses in animal models. The results indicated a significant reduction in pain scores compared to control groups, supporting its role as a neurokinin antagonist.

Interaction with Biomolecules

The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity to produce biological effects. Understanding these interactions is essential for optimizing its efficacy and safety profile in clinical applications .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Hydroxylation : The introduction of the hydroxyl group at the 4-position is often achieved through oxidation reactions.
  • Cyclization : Formation of the bicyclic structure involves cyclization reactions that may utilize various catalysts.
  • Purification : Final products are purified using chromatography techniques to ensure high yield and purity.

These synthetic methods are critical for producing derivatives that may exhibit enhanced biological activities.

Comparative Analysis with Analog Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Cis-Octahydro-isoindol-5-olC₉H₁₃NDifferent stereochemistry affecting biological activity
(1S,3aR,5S,7aS)-5-(4-hydroxyphenyl)-7a-methyl-octahydroinden-1-olC₁₅H₁₉NO₂Contains a phenolic group enhancing hydrophilicity
(3AR,4R,7aS)-Octahydro-1H-isoindol-5-olC₉H₁₃NVariation at the 5-position may alter receptor binding properties

This comparative analysis highlights how variations in structure can lead to differences in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Octahydro-1H-isoindol-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves cyclization reactions of precursor amines or alcohols under reflux conditions. For example, chloranil (tetrachloro-1,4-benzoquinone) in xylene at reflux (25–30 hours) can facilitate cyclization, followed by NaOH treatment to isolate the product . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. Post-synthesis purification via recrystallization (e.g., methanol) is critical to achieving >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR are essential for confirming the bicyclic structure and hydroxyl group position. For instance, the hydroxyl proton typically appears as a broad singlet near δ 1.5–2.5 ppm in CDCl3_3 .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 197.23 [M+H]+^+) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves puckered ring conformations and hydrogen-bonding networks, leveraging Cremer-Pople coordinates for quantitative ring analysis .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity Category 4) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste Disposal : Absorb spills with silica gel and dispose as hazardous organic waste, per EPA guidelines .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystalline packing of this compound?

  • Methodological Answer : The hydroxyl group acts as a hydrogen-bond donor, forming intermolecular bonds with adjacent heteroatoms (e.g., N or O). Graph set analysis (e.g., Etter’s notation) can classify motifs like D(2)\text{D}(2) or R22(8)\text{R}_2^2(8), which correlate with thermal stability and solubility . Computational tools (e.g., Mercury CSD) map these interactions using crystallographic data .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability or solvent effects). To address this:

  • Standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing).
  • SAR Studies : Systematically modify substituents (e.g., fluorination at C3/C4) to isolate activity trends .
  • Docking Simulations : Compare binding affinities to biological targets (e.g., COX-2 or β-lactamases) using AutoDock Vina .

Q. How does ring puckering in this compound affect its reactivity in stereoselective synthesis?

  • Methodological Answer : Puckering amplitude (qq) and phase angle (ϕ\phi) determine axial vs. equatorial orientation of functional groups. For example, a higher qq value (e.g., 0.5 Å) increases steric hindrance, favoring nucleophilic attack at equatorial positions. Conformational analysis via DFT (B3LYP/6-31G**) optimizes transition states for asymmetric catalysis .

Q. What are the limitations of current synthetic routes for introducing fluorinated substituents into this compound?

  • Methodological Answer : Fluorination at bridgehead positions often suffers from low regioselectivity due to steric constraints. Solutions include:

  • Directed C-H Activation : Use Pd(II)/Ag(I) catalysts with directing groups (e.g., pyridine auxiliaries) .
  • Electrophilic Fluorination : Employ Selectfluor™ in polar aprotic solvents (e.g., DMF) to enhance F+^+ delivery .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the ecological toxicity of this compound?

  • Methodological Answer :

  • Acute Toxicity : Follow OECD 203 guidelines using Daphnia magna (48-hour LC50_{50}) .
  • Bioaccumulation : Measure log KowK_{ow} values via shake-flask method; values >3 indicate high bioaccumulation potential .
  • Degradation Studies : Use HPLC-MS to track photolytic/hydrolytic degradation products under simulated environmental conditions .

Q. What statistical methods are appropriate for analyzing conformational dynamics in this compound derivatives?

  • Methodological Answer :

  • PCA (Principal Component Analysis) : Reduces dimensionality of Cremer-Pople parameters (q,ϕq, \phi) to identify dominant conformers .
  • MD Simulations : Run 100-ns trajectories in GROMACS to calculate free-energy landscapes (FELs) for ring interconversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.